molecular formula C21H15F3N4S2 B2933254 4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole CAS No. 955531-05-2

4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B2933254
CAS No.: 955531-05-2
M. Wt: 444.49
InChI Key: PCBALVYSZBULNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole features a thiazole core substituted at position 2 with a pyridin-3-yl group and at position 5 with a pyridazine ring linked via a thioether bridge to a 4-(trifluoromethyl)benzyl moiety. Position 4 of the thiazole is methylated. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and pyridazine rings contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

4-methyl-2-pyridin-3-yl-5-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4S2/c1-13-19(30-20(26-13)15-3-2-10-25-11-15)17-8-9-18(28-27-17)29-12-14-4-6-16(7-5-14)21(22,23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBALVYSZBULNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole, with the CAS number 954589-97-0, is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of small molecules that exhibit promising pharmacological profiles, particularly in the context of kinase inhibition and anti-cancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C22H16F3N5OS2C_{22}H_{16}F_3N_5OS_2, and it has a molecular weight of 487.5 g/mol. The structure is characterized by multiple heteroatoms and functional groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H16F3N5OS2C_{22}H_{16}F_3N_5OS_2
Molecular Weight487.5 g/mol
CAS Number954589-97-0

The biological activity of 4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole primarily revolves around its role as a kinase inhibitor. Kinases are pivotal in various signaling pathways that regulate cell proliferation, survival, and metabolism. Dysregulation of these pathways is often implicated in cancer and other diseases.

Kinase Inhibition

Research indicates that this compound may selectively inhibit certain receptor tyrosine kinases (RTKs), which are crucial in cancer biology. For instance, compounds with similar structures have shown IC50 values in the low nanomolar range against specific kinases, suggesting significant potency.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that compounds structurally related to 4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole exhibit cytotoxic effects on various cancer cell lines. For example, a study highlighted that derivatives showed an IC50 value of approximately 100 nM against A549 lung cancer cells, indicating strong anti-proliferative effects.
  • Selectivity Profiles : Comparative studies have shown that this compound exhibits selective inhibition against certain RTKs while sparing others, which could lead to reduced side effects compared to non-selective inhibitors. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize the biological activity of similar thiazole derivatives. Modifications at various positions on the pyridine and thiazole rings have been correlated with changes in potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazole derivatives with pyridazine-thioether substituents. Key structural analogs include variations in the benzyl group attached to the pyridazine ring. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituent on Benzyl Molecular Formula Molecular Weight (g/mol) Key Features
4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole (Target Compound) 4-(Trifluoromethyl) C₂₂H₁₆F₃N₅S₂ 483.5 High lipophilicity (CF₃), electron-withdrawing effects
5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole 4-Chloro C₂₀H₁₅ClN₄S₂ 410.9 Moderate lipophilicity (Cl), smaller substituent
2-(3-Methoxyphenyl)-4-methyl-5-(6-((naphthalen-1-ylmethyl)thio)pyridazin-3-yl)thiazole Naphthalen-1-ylmethyl C₂₆H₂₁N₃OS₂ 455.6 Bulky aromatic group (naphthyl), increased steric hindrance
Key Observations:

Lipophilicity : The trifluoromethyl group in the target compound significantly increases lipophilicity compared to the chloro-substituted analog. This may enhance membrane permeability and binding to hydrophobic targets .

In contrast, the chloro group provides milder electron-withdrawing effects .

Steric Bulk : The naphthyl-substituted analog introduces substantial steric bulk, which may hinder binding to compact active sites but improve selectivity for larger pockets .

Q & A

Q. What synthetic strategies are effective for preparing 4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Core Thiazole Formation : Use cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or ethanol-water mixtures to form the thiazole core .
    • Pyridazine Substitution : Introduce the pyridazinylthioether moiety via nucleophilic aromatic substitution (SNAr) using 6-mercaptopyridazine derivatives and 4-(trifluoromethyl)benzyl bromide in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
    • Solvent Screening : Ethanol-water mixtures improve solubility of intermediates, while methanol or DMF enhances reactivity for heterocyclic coupling .
  • Optimization : Vary temperature (80–120°C), reaction time (6–24 hours), and stoichiometry (1:1.2 molar ratio for SNAr) to maximize yield. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation :
    • IR Spectroscopy : Identify thiol (-SH, ~2500 cm⁻¹) and trifluoromethyl (-CF₃, 1100–1200 cm⁻¹) groups .
    • NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–9.0 ppm for pyridinyl/pyridazinyl groups) and methyl substituents (δ 2.5–3.0 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error .
  • Purity Assessment :
    • HPLC : Utilize C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for retention time consistency .

Q. How can researchers ensure reproducibility in synthesizing intermediates like 6-((4-(trifluoromethyl)benzyl)thio)pyridazine?

Methodological Answer:

  • Critical Parameters :
    • Moisture Control : Conduct reactions under nitrogen to prevent hydrolysis of thiol intermediates .
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol-DMF mixtures .
    • Stoichiometry : Maintain a 1:1 molar ratio of pyridazinyl thiol to 4-(trifluoromethyl)benzyl bromide to minimize disulfide byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

Methodological Answer:

  • Protocol :
    • Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., EGFR, CYP450 isoforms) due to the compound’s heteroaromatic structure .
    • Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and rigid receptor settings .
    • Validation : Compare docking poses with crystallographic data (e.g., PDB entries) and validate via MD simulations (100 ns trajectories) .

Q. What in vitro assays are suitable for evaluating CYP450 inhibition potential, and how should data discrepancies be addressed?

Methodological Answer:

  • Assay Design :
    • Fluorometric CYP Inhibition Assays : Use recombinant CYP3A4/2D6 isoforms with probe substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
    • IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements .
  • Resolving Contradictions :
    • Source Analysis : Compare assay conditions (e.g., liver microsomes vs. recombinant enzymes) .
    • Metabolite Screening : Use LC-MS to identify reactive metabolites that may cause time-dependent inhibition .

Q. How can thione-thiol tautomerism in the thiazole ring impact biological activity, and what methods analyze this equilibrium?

Methodological Answer:

  • Analytical Techniques :
    • ¹H NMR Titration : Monitor proton shifts in DMSO-d₆ vs. D₂O to detect tautomeric forms .
    • Computational Analysis : Calculate tautomer stability using DFT (B3LYP/6-31G*) .
  • Biological Implications :
    • The thiol form may enhance metal chelation (e.g., Zn²⁺ in metalloenzymes), while the thione form could improve membrane permeability .

Q. What strategies modify the core structure to enhance solubility or target selectivity?

Methodological Answer:

  • Derivatization Approaches :
    • Piperazine Incorporation : Introduce N-methylpiperazine at the pyridinyl group to improve water solubility and CNS penetration .
    • Fluorine Substitution : Replace the trifluoromethyl group with a pentafluorosulfanyl (-SF₅) moiety to enhance metabolic stability .
    • Prodrug Design : Synthesize phosphate esters or glycosyl conjugates for controlled release .

Q. How can researchers resolve conflicting bioactivity data across studies (e.g., IC₅₀ variability)?

Methodological Answer:

  • Root-Cause Analysis :
    • Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times .
    • Compound Integrity : Verify purity (>95% by HPLC) and stability (e.g., degradation in DMSO stock solutions) .
    • Statistical Validation : Apply Bland-Altman plots or meta-analysis to assess inter-study variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.